

Application Notes and Protocols for Rigosertib in Myelodysplastic Syndromes (MDS) Research

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Rigosertib** (ON 01910.Na) is a novel, non-ATP competitive small molecule inhibitor being investigated for the treatment of Myelodysplastic Syndromes (MDS), particularly in patients who have failed hypomethylating agents (HMAs).[1][2] Initially identified as a Pololike kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted, targeting several key signaling pathways implicated in cancer cell proliferation and survival.[3] [4] These application notes provide an overview of **Rigosertib**'s mechanisms, summarize key clinical trial data, and detail relevant experimental protocols for its study in MDS.

Mechanism of Action

Rigosertib is considered a multi-target inhibitor.[3] Its anti-tumor activity in MDS is attributed to its ability to interfere with several critical cellular signaling pathways, including the RAS-RAF-MEK, PI3K/Akt, and PLK1 pathways.[3][4]

- RAS Mimetic: **Rigosertib** acts as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF kinases, PI3K, and Ral-GDS.[1][5] This competitive binding prevents the interaction of these effectors with RAS, thereby blocking downstream signaling cascades crucial for cell growth and survival.[5][6]
- PI3K/Akt Pathway Inhibition: **Rigosertib** directly inhibits the Phosphoinositide 3-kinase (PI3K) pathway, leading to decreased phosphorylation of Akt and reduced translation of cyclin D1.[7] This disruption can induce apoptosis and inhibit cell cycle progression.[4][8]

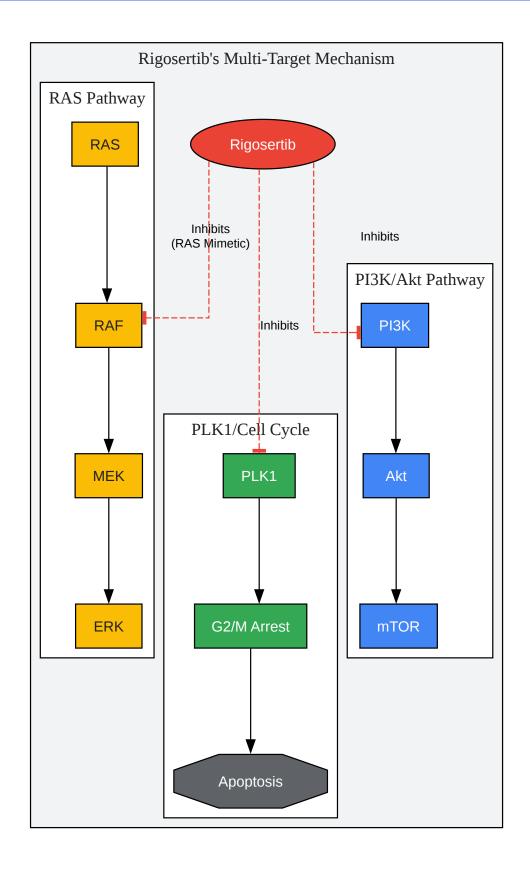
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• PLK1 Inhibition: As a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), **Rigosertib** disrupts the G2/M cell-cycle transition.[9][10] This leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis in cancer cells.[8][9][11]





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Figure 1: Rigosertib's multifaceted mechanism of action.



Clinical Application and Data in MDS

Rigosertib has been evaluated in multiple clinical trials for MDS, primarily in patients with higher-risk disease who have failed previous treatments. The most significant studies are the Phase III ONTIME and INSPIRE trials.

Table 1: Summary of Key Phase III Clinical Trials of Intravenous **Rigosertib** in Higher-Risk MDS

Trial Name	ClinicalTrial s.gov ID	Patient Population	Treatment Arms	Primary Endpoint	Status
ONTIME	NCT012415 00	Higher-risk MDS after HMA failure[12]	1. Rigosertib2. Best Supportive Care (BSC) +/- low- dose cytarabine[12]	Overall Survival (OS)	Completed; Did not meet primary endpoint[12

| INSPIRE | NCT02562443 | Higher-risk MDS after HMA failure[13][14] | 1. **Rigosertib** + BSC2. Physician's Choice (PC) + BSC[13][14] | Overall Survival (OS) | Completed; Did not meet primary endpoint[14][15] |

Table 2: Efficacy Data from Rigosertib Phase III Trials in Higher-Risk MDS

Trial	Metric	Rigosertib Arm	Control Arm	P-value	Citation(s)
ONTIME	Median Overall Survival (mOS)	8.2 months	5.9 months	0.33	[3][12]

| INSPIRE | Median Overall Survival (mOS) | 6.4 months | 6.3 months | 0.33 |[14][15][16][17] |



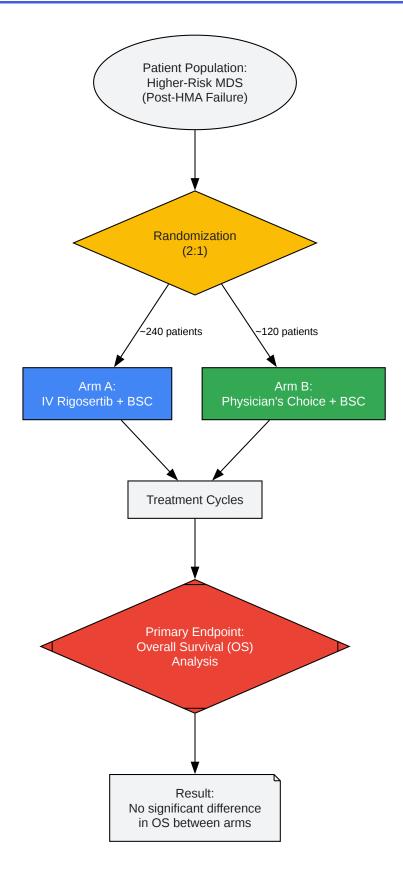
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Despite not meeting their primary endpoints for overall survival in the intent-to-treat populations, subgroup analyses have been conducted to identify patient populations that might benefit from the treatment.[3][18] The safety profile of IV **rigosertib** was found to be generally well tolerated.[15][17][19]

An oral formulation of **rigosertib** has also been studied. A Phase I/II trial in MDS patients showed that oral **rigosertib** was bioavailable and demonstrated clinical activity, including bone marrow complete remissions and hematological improvements.[7]





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Figure 2: Simplified workflow for the INSPIRE Phase III trial.



Experimental Protocols Protocol 1: In Vitro Kinase Assay for PLK1 Inhibition

This protocol is adapted from methodologies used in preclinical studies to assess the inhibitory effect of **Rigosertib** on PLK1.[10]

Objective: To determine the IC50 of **Rigosertib** for PLK1.

Materials:

- · Recombinant PLK1 enzyme
- Rigosertib (stock solution in DMSO)
- Substrate (e.g., recombinant Cdc25C or casein)
- Kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01% NP-40, pH 7.5)
- ATP solution (1 mM)
- y-32P-ATP
- 2x Laemmli buffer
- SDS-PAGE apparatus and reagents
- · Phosphorimager or X-ray film

Procedure:

- Prepare serial dilutions of Rigosertib in the kinase reaction buffer.
- In a microcentrifuge tube, incubate 10 ng of recombinant PLK1 with the various concentrations of Rigosertib in a 15 μL reaction volume. Incubate for 30 minutes at room temperature.[10]



- Initiate the kinase reaction by adding 2 μ L of 1 mM ATP, 2 μ L of y-32P-ATP, and 1 μ L of substrate (100 ng Cdc25C or 1 μ g casein). The total reaction volume is 20 μ L.[10]
- Incubate the reaction for 20 minutes at 30°C.[10]
- Terminate the reaction by adding 20 μL of 2x Laemmli buffer and boiling for 2 minutes.
- Separate the phosphorylated substrates from free ATP using 18% SDS-PAGE.[10]
- Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled, phosphorylated substrate.
- Quantify band intensity to determine the extent of inhibition at each Rigosertib concentration and calculate the IC50 value.

Protocol 2: Cell Viability and Apoptosis Assay in MDS Cell Lines

This protocol outlines a general procedure to evaluate **Rigosertib**'s effect on the viability and induction of apoptosis in MDS-derived cell lines (e.g., MDS-L) or other myeloid leukemia cell lines (e.g., HL-60).[8]

Objective: To assess the cytotoxic and pro-apoptotic effects of **Rigosertib** on MDS cells.

Materials:

- MDS cell line (e.g., MDS-L)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Rigosertib (stock solution in DMSO)
- Cell viability reagent (e.g., MTS or WST-1)
- Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
- 96-well and 6-well culture plates



Flow cytometer

Procedure:

Part A: Cell Viability (MTS Assay)

- Seed 1 x 10⁵ cells/mL per well in a 96-well plate.
- After 24 hours, treat the cells with a range of Rigosertib concentrations (e.g., 1 nM to 10 μM). Include a DMSO-only vehicle control.[10]
- Incubate for 72-96 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle control and determine the IC50.

Part B: Apoptosis (Annexin V/PI Staining)

- Seed cells in 6-well plates and treat with relevant concentrations of Rigosertib (e.g., at and above the IC50) for 24-48 hours.
- Harvest cells by centrifugation and wash with cold PBS.
- Resuspend cells in 1x Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the samples by flow cytometry immediately. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 3: Clinical Administration of Intravenous (IV) Rigosertib (Based on INSPIRE Trial)

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This protocol is for informational purposes only and is based on the dosing schedule from the Phase III INSPIRE trial.[13][15][20] Administration must be performed by qualified medical personnel in a clinical setting.

Objective: To administer IV Rigosertib to eligible patients with higher-risk MDS.

Materials:

- Sterile Rigosertib concentrate for infusion
- Appropriate aqueous infusion solution (e.g., Normal Saline)
- Infusion pump and administration set
- Central venous access

Procedure:

- Patient Eligibility: Enroll patients with higher-risk MDS who have failed HMA therapy, as per the study's inclusion/exclusion criteria.[13][15]
- Dosage and Preparation: The target dose is 1800 mg/24 hours.[13][20] The sterile concentrate is diluted in an aqueous infusion solution as per the pharmacy manual.
- Administration Schedule:
 - Cycles 1-8: Administer Rigosertib as a continuous intravenous (CIV) infusion over 72 hours (Days 1, 2, and 3) of a 2-week cycle.[13][20]
 - Subsequent Cycles: After the first 8 cycles, the infusion is administered over 72 hours
 (Days 1, 2, and 3) of a 4-week cycle.[13][20]
- Monitoring: Monitor patients for adverse events throughout the infusion and the study period.
 Common adverse events include anemia, thrombocytopenia, neutropenia, and febrile neutropenia.
- Continuation: Treatment is continued until disease progression or unacceptable toxicity.[13]



Protocol 4: Clinical Administration of Oral Rigosertib (Based on Phase I/II Studies)

This protocol is for informational purposes and is based on dosing schedules from clinical trials of oral **Rigosertib**.[7][21] Administration must be supervised by qualified medical personnel.

Objective: To administer oral **Rigosertib** to eligible patients with MDS.

Materials:

• Rigosertib oral capsules (e.g., 70 mg and 280 mg strengths)[7]

Procedure:

- Patient Eligibility: Enroll patients with MDS as per the specific study protocol (e.g., lower-risk, transfusion-dependent).[22]
- Dosage and Schedule (Example from a Phase I/II trial):
 - The Maximum Tolerated Dose (MTD) was determined to be 560 mg administered twice daily (b.i.d.).[7]
 - Administer the dose for 14 consecutive days of a 21-day cycle.
 - Alternatively, in combination studies with azacitidine, a dose of 560 mg in the morning and
 280 mg in the evening was used for 3 weeks of a 4-week cycle.[21]
- Administration Conditions:
 - Administer capsules in a fasting state (e.g., morning dose on an empty stomach, afternoon dose at least 2 hours after a meal).[7][23] Oral bioavailability is higher in a fasting state.[7]
- Monitoring: Monitor for dose-limiting toxicities (e.g., dysuria) and other adverse events such as diarrhea, fatigue, and nausea.[7][21]
- Continuation: Treatment is continued until disease progression, lack of response, or unacceptable toxicity.[7]



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